molecular formula C8H9F2N3 B2948422 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine CAS No. 2309522-00-5

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine

Numéro de catalogue: B2948422
Numéro CAS: 2309522-00-5
Poids moléculaire: 185.178
Clé InChI: ZAQSIXJXGISPAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine is a novel compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a 3,3-difluoroazetidin-1-yl group and a methyl group, which imparts distinct chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine typically involves the reaction of a pyrimidine derivative with a difluoroazetidine precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. This method allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, resulting in consistent product quality and higher yields.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated pyrimidine ring.

Applications De Recherche Scientifique

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
  • 4-(3,3-Difluoroazetidin-1-yl)benzoic acid
  • 4-(3,3-Difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid

Uniqueness

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of kinase inhibition. This compound is being studied for its application in treating various diseases, including autoimmune and inflammatory conditions, as well as certain types of cancer.

Chemical Structure and Properties

The compound features a difluoroazetidine moiety attached to a methylpyrimidine ring, which contributes to its unique biological properties. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially impacting its pharmacokinetics.

Kinase Inhibition

Recent studies have highlighted the compound's ability to inhibit specific kinases, notably Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). These kinases play crucial roles in various cellular processes, including immune response and cell signaling pathways.

  • Inhibition Profile : The compound has demonstrated significant inhibitory activity against SYK with an IC50 value in the low nanomolar range. This suggests a strong potential for therapeutic application in diseases where SYK is implicated, such as autoimmune disorders and certain cancers .

Anticancer Activity

The compound's efficacy in cancer treatment has been explored through various preclinical models. Its ability to inhibit kinases involved in tumor growth and metastasis positions it as a candidate for further development in oncology.

  • Case Studies :
    • In vitro studies have shown that this compound effectively reduces the proliferation of cancer cell lines expressing mutant forms of oncogenic kinases .
    • Animal models have indicated that the compound can significantly reduce tumor size when administered at therapeutic doses, showcasing its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic properties of this compound have been assessed through various studies:

ParameterValue
Bioavailability66%
Half-lifeModerate
Maximum Plasma Concentration (Cmax)1620 ng/mL

These parameters indicate that the compound has favorable absorption characteristics and sufficient systemic exposure to exert its biological effects effectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the azetidine and pyrimidine rings can lead to variations in potency and selectivity against different kinases.

  • Key Findings :
    • The introduction of polar substituents on the azetidine ring enhances solubility and permeability without compromising potency .
    • Variations in the methyl group on the pyrimidine ring can affect binding affinity to target proteins, thus influencing overall activity .

Propriétés

IUPAC Name

4-(3,3-difluoroazetidin-1-yl)-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3/c1-6-2-7(12-5-11-6)13-3-8(9,10)4-13/h2,5H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQSIXJXGISPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.